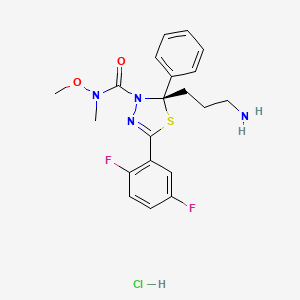
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Overview
Description
Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. They can be derived from ammonia (NH3) by replacement of one or more hydrogen atoms by a substituent such as an alkyl or aryl group .
Synthesis Analysis
Amines can be synthesized through various methods. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another common method for synthesizing amines involves the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis
Amines have a trigonal pyramidal geometry around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons along with three sigma bonds .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Amines are polar and can form hydrogen bonds, which makes them soluble in water .Scientific Research Applications
Anticancer Potential
Derivatives of tetrahydroisoquinoline, including structures similar to 7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, have been studied for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown promising cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents. Modifications on the phenyl ring of the tetrahydroisoquinoline moiety have been explored to enhance their biological properties, demonstrating significant cytotoxicity in breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010) Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents.
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinoline derivatives, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been explored in the context of Parkinson's disease. These compounds have demonstrated protective effects against various neurotoxins in cultured rat mesencephalic neurons, suggesting potential for development as therapeutic agents for neurodegenerative disorders (Kotake et al., 2005) Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons.
Analgesic and Anti-Inflammatory Effects
Research on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has shown significant analgesic and anti-inflammatory activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022) Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride.
Methodological Advances in Synthesis
Advancements in synthetic methodologies have enabled the efficient preparation of tetrahydroisoquinoline derivatives. Techniques such as the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization have been developed for the synthesis of tetrahydroisoquinoline-1-carboxylic acids, demonstrating the versatility of these methods in generating structurally diverse derivatives (Chrzanowska et al., 2012) A concise synthesis of tetrahydroisoquinoline-1-carboxylic acids using a Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization sequence.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mycobacterium tuberculosis leucyl-trna synthetase (leurs) . LeuRS plays a crucial role in protein synthesis by attaching leucine to its tRNA molecule.
Mode of Action
Compounds with similar structures have been found to interact with their targets by inhibiting the enzymatic activity, leading to disruption of protein synthesis .
Biochemical Pathways
Inhibition of leurs would disrupt protein synthesis, affecting various downstream cellular processes .
Result of Action
Inhibition of leurs could potentially lead to disruption of protein synthesis, affecting cell growth and function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7;/h1-2,5H,3-4,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOLWOCBJDQJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461704-98-2 | |
| Record name | 7-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
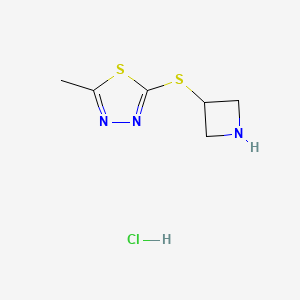
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
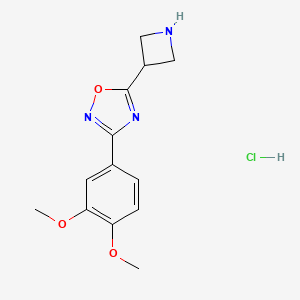
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
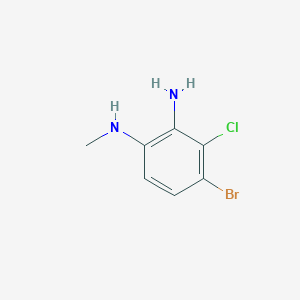
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)
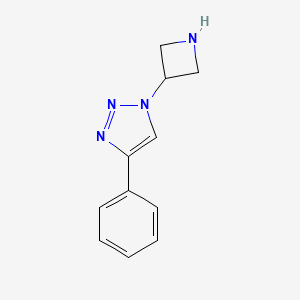
methanone hydrobromide](/img/structure/B1379121.png)
